molecular formula C12H7F5O B11855783 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene

Cat. No.: B11855783
M. Wt: 262.17 g/mol
InChI Key: OZYPAVKKFGNLIH-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of naphthalene derivatives, which can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation . The difluoromethoxy group can be introduced through nucleophilic substitution reactions using difluoromethylating agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Trifluoromethyl alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The difluoromethoxy group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Difluoromethoxy)-5-(trifluoromethyl)naphthalene
  • 1-(Trifluoromethoxy)-3-(trifluoromethyl)naphthalene
  • 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene

Uniqueness: 1-(Difluoromethoxy)-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethoxy and trifluoromethyl groups on the naphthalene ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C12H7F5O

Molecular Weight

262.17 g/mol

IUPAC Name

1-(difluoromethoxy)-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5O/c13-11(14)18-10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

OZYPAVKKFGNLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)(F)F

Origin of Product

United States

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